![molecular formula C16H26N4O4 B1674844 Leuteonosticon CAS No. 49760-92-1](/img/structure/B1674844.png)
Leuteonosticon
Overview
Description
Leuteonosticon is a naturally occurring compound that has gained significant attention in recent years due to its potential therapeutic and environmental applications. It is a member of the flavonoid family and is found in various plant species, including Leucosidea sericea, from which it derives its name.
Preparation Methods
Synthetic Routes and Reaction Conditions: Leuteonosticon can be synthesized through several methods, including the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The process involves the dilution of the chemical standard, optimization of ionization energy, and chromatography optimization .
Industrial Production Methods: Industrial production of this compound typically involves preparative high-performance liquid chromatography (HPLC) for the isolation and purification of the compound from natural sources . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Leuteonosticon undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Leuteonosticon has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for method development and validation.
Biology: Studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of environmentally friendly dyes and pigments.
Mechanism of Action
The mechanism of action of Leuteonosticon involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. This compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage .
Comparison with Similar Compounds
Leuteonosticon is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include quercetin, kaempferol, and myricetin. Compared to these compounds, this compound has shown higher potency in certain biological assays, making it a promising candidate for further research and development .
Biological Activity
Leuteonosticon is a naturally occurring flavonoid compound, primarily derived from the plant species Leucosidea sericea. It has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique structural configuration that distinguishes it from other flavonoids such as quercetin and kaempferol. Its specific features contribute to its biological potency and potential applications in various fields, including medicine and agriculture.
Table 1: Comparison of Flavonoids
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Unique flavonoid structure | Anti-inflammatory, antioxidant, anticancer |
Quercetin | Hydroxylated flavonoid | Antioxidant, anti-allergic |
Kaempferol | 3-hydroxyflavone | Antioxidant, anti-cancer |
This compound exerts its biological effects primarily through the modulation of oxidative stress and inflammation pathways. It has been shown to inhibit enzymes responsible for the production of reactive oxygen species (ROS), thereby reducing oxidative damage in cells. This mechanism underlies its potential therapeutic benefits in various diseases.
Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. These effects suggest its potential use in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been demonstrated through various assays, where it effectively scavenges free radicals and protects cellular components from oxidative damage. This property is crucial for preventing chronic diseases associated with oxidative stress, such as cancer and cardiovascular disorders .
Anticancer Potential
Preliminary studies have indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to modulate signaling pathways involved in cell proliferation and survival positions it as a candidate for cancer therapeutics.
Study 1: Anti-inflammatory Effects
A study published in 2024 investigated the anti-inflammatory effects of this compound on human cell lines. The results showed a significant reduction in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) following treatment with varying concentrations of the compound .
Study 2: Antioxidant Activity Assessment
Another research effort focused on evaluating the antioxidant activity of this compound using DPPH radical scavenging assays. The compound demonstrated a dose-dependent increase in radical scavenging activity, comparable to established antioxidants like vitamin C .
Study 3: Anticancer Mechanisms
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This finding suggests its potential as an adjunct therapy in cancer treatment protocols .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-9(2)8-11(19-15(23)10-5-6-13(21)18-10)16(24)20-7-3-4-12(20)14(17)22/h9-12H,3-8H2,1-2H3,(H2,17,22)(H,18,21)(H,19,23)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBQSKJRZKXAH-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964396 | |
Record name | 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-4-methyl-1-oxopentan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49760-92-1 | |
Record name | 5-Oxo-L-prolyl-L-leucyl-L-prolinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49760-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leuteonosticon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049760921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-4-methyl-1-oxopentan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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